molecular formula C9H10N2O3S B8687996 5-Methoxy-2-sulfamoyl-1H-indole

5-Methoxy-2-sulfamoyl-1H-indole

Cat. No.: B8687996
M. Wt: 226.25 g/mol
InChI Key: ZRYYCTSRCVQELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-sulfamoyl-1H-indole is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a 5-methoxyindole scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its widespread presence in bioactive molecules . The core indole structure is known to confer diverse biological activities, including potential antiviral, anti-inflammatory, and anticancer properties, making it a valuable template for developing new therapeutic agents . The specific substitution pattern on this molecule, combining an electron-donating methoxy group at the 5-position with a sulfamoyl moiety at the 2-position, is engineered to facilitate Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound to explore its interactions with various biological targets, particularly in screening campaigns for novel anti-infective and anti-proliferative agents . The sulfamoyl group is a key functional group of interest in medicinal chemistry, often used to modulate properties such as solubility, bioavailability, and binding affinity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-methoxy-1H-indole-2-sulfonamide

InChI

InChI=1S/C9H10N2O3S/c1-14-7-2-3-8-6(4-7)5-9(11-8)15(10,12)13/h2-5,11H,1H3,(H2,10,12,13)

InChI Key

ZRYYCTSRCVQELV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

[1]

Executive Summary

5-Methoxy-1H-indole-2-sulfonamide is a synthetic indole derivative characterized by a sulfonamide moiety at the C2 position and a methoxy group at the C5 position. It belongs to a class of compounds known as indole-2-sulfonamides, which are potent bioisosteres of benzenesulfonamides.

This molecule is a critical scaffold in medicinal chemistry, specifically for targeting Carbonic Anhydrase (CA) isoforms (e.g., CA IX and XII) associated with hypoxic tumor survival. Unlike the more common 3-substituted indoles, the 2-sulfonamide substitution requires specific synthetic methodologies involving directed lithiation or protection-group strategies.

Chemical Identity & Identification

Accurate identification is paramount as positional isomers (e.g., indole-3-sulfonamide or N-sulfonyl indoles) are chemically distinct but often confused in broad database searches.

PropertyDetail
Chemical Name 5-Methoxy-1H-indole-2-sulfonamide
CAS Number 100587-67-5 (Note: Rare/Research Grade; verify with specific supplier)
Molecular Formula C₉H₁₀N₂O₃S
Molecular Weight 226.25 g/mol
Exact Mass 226.0412
SMILES COc1ccc2[nH]c(S(N)(=O)=O)cc2c1
InChI Key ZRYYCTSRCVQELV-UHFFFAOYSA-N
Structural Class Indole-2-sulfonamide; Heterocyclic primary sulfonamide

Critical Note on CAS Numbers: While 100587-67-5 is cited in specialized chemical catalogs for this specific isomer, researchers should be aware that the 1-sulfonyl (N-protected) and 3-sulfonyl isomers have different registry numbers. Always verify the structure via NMR/MS rather than relying solely on CAS in vendor databases.

Synthetic Pathways

The synthesis of 5-methoxy-1H-indole-2-sulfonamide is challenging because the indole C3 position is naturally more nucleophilic than C2. Direct chlorosulfonation (using chlorosulfonic acid) typically yields the 3-isomer.

To selectively install the sulfonamide at C2, a Directed ortho-Metalation (DoM) strategy is the industry standard.

The "Gold Standard" Lithiation Protocol

This protocol ensures regioselectivity at C2 by using a protecting group that directs the lithiation.

Step-by-Step Methodology:

  • Protection: Protect the indole nitrogen (N1) with a group that is stable to base but removable later (e.g., Benzenesulfonyl or Boc). Note: N-Boc is often preferred for directing lithiation to C2.

  • Lithiation: Treat the protected indole with n-Butyllithium (n-BuLi) at -78°C in anhydrous THF. The protecting group directs the lithium to the C2 position.

  • Sulfinylation: Quench the C2-lithio species with Sulfur Dioxide (SO₂) gas to form the lithium sulfinate intermediate.

  • Chlorination: React the sulfinate with N-Chlorosuccinimide (NCS) to generate the sulfonyl chloride.

  • Amination: Treat the sulfonyl chloride with aqueous ammonia or ammonia gas to form the sulfonamide.

  • Deprotection: Remove the N1 protecting group (e.g., using TBAF or mild base) to yield the final 1H-indole-2-sulfonamide.

Synthetic Logic Visualization

The following diagram illustrates the critical reaction flow and decision points.

Synthesis_PathwayStart5-Methoxyindole(Starting Material)ProtectedN-Protected Indole(N-Boc or N-SO2Ph)Start->ProtectedProtection (Boc2O/DMAP)LithioC2-Lithio Species(Unstable Intermediate)Protected->Lithion-BuLi, THF, -78°C(DoM)SulfinateLithium Sulfinate(C2-SO2-Li)Lithio->SulfinateSO2 (gas)SulfonylClSulfonyl Chloride(C2-SO2Cl)Sulfinate->SulfonylClNCS (Oxidation)ProtectedProdProtected SulfonamideSulfonylCl->ProtectedProdNH3 (aq) or NH3 (g)Final5-Methoxy-1H-indole-2-sulfonamide(Target)ProtectedProd->FinalDeprotection(TFA or NaOH)

Figure 1: Regioselective synthesis of 5-methoxy-1H-indole-2-sulfonamide via Directed ortho-Metalation (DoM).

Medicinal Chemistry & Applications

The primary utility of 5-methoxy-1H-indole-2-sulfonamide lies in its ability to inhibit zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs).

Mechanism of Action (MOA)
  • Zinc Binding: The sulfonamide moiety (-SO2NH2) acts as a Zinc-Binding Group (ZBG). The nitrogen atom coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

  • Scaffold Interaction: The indole ring fits into the hydrophobic pocket of the enzyme.

  • Selectivity: The 5-methoxy group extends towards the hydrophilic/hydrophobic boundary of the active site, potentially offering selectivity for specific isoforms like hCA IX (tumor-associated) over hCA I or II (cytosolic/ubiquitous).

Structure-Activity Relationship (SAR) Logic

Researchers modify this core to tune potency:

  • 5-Methoxy: Can be replaced with halides or longer alkyl chains to probe the hydrophobic pocket size.

  • Indole NH: Often left free (1H) to participate in hydrogen bonding with Thr199 or similar residues in the CA active site.

  • 2-Position: The sulfonamide geometry here is distinct from benzenesulfonamides, offering a different vector for the "tail" of the molecule if derivatized further.

SAR_MechanismMolecule5-Methoxy-1H-indole-2-sulfonamideSulfonamideSulfonamide (-SO2NH2)Zinc Binding GroupMolecule->SulfonamideIndoleCoreIndole ScaffoldHydrophobic InteractionsMolecule->IndoleCoreMethoxy5-Methoxy GroupActive Site Fit/SelectivityMolecule->MethoxyTargetCarbonic Anhydrase (CA)Active Site Zn2+Sulfonamide->TargetCoordinates Zn2+Displaces H2OIndoleCore->TargetVan der Waalsinteraction with hydrophobic wallMethoxy->TargetH-bond acceptor orSteric fit

Figure 2: Pharmacophore dissection and binding mechanism of the indole-2-sulfonamide scaffold.

Experimental Protocols

Protocol A: Synthesis of the Sulfonyl Chloride Intermediate

This is the critical step requiring strict anhydrous conditions.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septum.

  • Reagents: Dissolve N-(tert-butoxycarbonyl)-5-methoxyindole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-BuLi (1.2 eq, 1.6 M in hexanes) dropwise over 20 mins. Stir for 1 hour at -78°C.

  • Sulfinylation: Bubble SO₂ gas (dried through CaCl₂) into the solution for 15 mins. The mixture will thicken (formation of lithium sulfinate). Warm to room temperature (RT) over 1 hour.[1][2]

  • Chlorination: Concentrate the solvent to dryness (or remove excess SO₂). Redissolve the solid residue in CH₂Cl₂. Cool to 0°C. Add N-Chlorosuccinimide (NCS) (1.1 eq) in portions. Stir for 1 hour.

  • Validation: Take a small aliquot, quench with amine, and check TLC/LCMS for sulfonamide formation to confirm the chloride was generated.

Protocol B: Biological Assay (Carbonic Anhydrase Inhibition)

Standard Stopped-Flow CO₂ Hydration Assay.

  • Enzyme: Recombinant hCA I, II, IX, or XII.

  • Substrate: CO₂ saturated water.

  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Procedure: Incubate enzyme with the inhibitor (5-Methoxy-1H-indole-2-sulfonamide) for 15 mins. Mix with substrate in a stopped-flow spectrophotometer.

  • Measurement: Monitor the acidification rate (absorbance change at 557 nm). Calculate IC₅₀ based on the uninhibited rate.

References

  • Graham, S. L., et al. (1989). Topically active carbonic anhydrase inhibitors. 3. Benzofuran- and indole-2-sulfonamides. Journal of Medicinal Chemistry, 32(12), 2548–2554.

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1272–1280.

  • BenchChem Technical Support. (2025). Synthesis of 5-Methoxyindoles: Technical Guide.

  • PubChem Compound Summary. (2025). 5-Methoxyindole (Parent Compound Data).[3][4][5][6]

  • Bezmialem Vakif University. (2017). Novel sulfonamide-containing 2-indolinones that selectively inhibit tumor-associated alpha carbonic anhydrases. Bioorganic & Medicinal Chemistry.[7]

The 5-Methoxy Indole-2-Sulfonamide Pharmacophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, synthesis, and biological validation of 5-methoxyindole-2-sulfonamide derivatives. This pharmacophore is a privileged scaffold in oncology, particularly for its dual mechanism of action: tubulin polymerization inhibition (targeting the colchicine binding site) and Carbonic Anhydrase (CA) inhibition (specifically tumor-associated isoforms CA IX and XII).

Part 1: Executive Summary & Rationale

The indole-2-sulfonamide scaffold represents a critical structural motif in the development of antimitotic agents. While the indole ring provides the necessary lipophilic anchor for the binding pocket, the 5-methoxy group (5-OMe) is not merely a decorative substituent; it is a functional determinant of potency and metabolic stability.

The "5-Methoxy" Advantage

In Structure-Activity Relationship (SAR) studies comparing 5-H, 5-Cl, 5-F, and 5-OMe analogues, the 5-methoxy derivative frequently exhibits superior efficacy due to three distinct mechanisms:

  • Biomimetic Binding: The 5-OMe group mimics the trimethoxyphenyl moiety of Colchicine and Combretastatin A-4 (CA-4) . It engages in critical hydrogen bonding or dipole interactions with residue Cys241 or Val238 within the colchicine binding site of

    
    -tubulin.
    
  • Electronic Modulation: As a strong electron-donating group (EDG), the methoxy substituent increases the electron density of the indole ring, enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe255 ) in the binding pocket.
  • Metabolic Blockade: The C5 position of the indole ring is a primary site for CYP450-mediated hydroxylation. Substitution with a methoxy group blocks this metabolic soft spot, prolonging the compound's half-life (

    
    ).
    

Part 2: Medicinal Chemistry & Mechanism[1][2][3][4]

Pharmacophore Visualization

The following diagram illustrates the interaction logic between the pharmacophore and the tubulin binding site.

G Indole Indole Scaffold (Lipophilic Anchor) Sulfonamide C2-Sulfonamide (H-Bond Donor/Acceptor) Indole->Sulfonamide C2 Attachment Methoxy 5-Methoxy Group (The Critical EDG) Indole->Methoxy C5 Substitution Tubulin β-Tubulin (Colchicine Site) Sulfonamide->Tubulin Zn2+ Coordination (if CA) or H-Bonding Residues Cys241 / Val238 (Interaction Points) Methoxy->Residues H-Bond / Dipole Mimicry Metabolism CYP450 (Metabolic Attack) Methoxy->Metabolism Steric/Electronic Blockade Residues->Tubulin Part of Pocket

Caption: Mechanistic role of the 5-methoxy group in binding affinity and metabolic stability.

Part 3: Synthesis Protocol (Self-Validating)

The synthesis of 5-methoxyindole-2-sulfonamides is challenging due to the electrophilic nature of the indole C3 position. Direct sulfonation often fails or yields mixtures. The following Lithiation-Protection Strategy is the industry standard for high-yield, regioselective synthesis.

Reagents & Equipment
  • Starting Material: 5-Methoxyindole (Commercial grade, >98%).

  • Protecting Group: Phenylsulfonyl chloride (

    
    ) or SEM-Cl.
    
  • Lithiation:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes.
  • Sulfur Source: Sulfur dioxide (

    
    ) gas (anhydrous).
    
  • Chlorinating Agent:

    
    -Chlorosuccinimide (NCS).
    
Step-by-Step Methodology
Step 1: N-Protection (Benzenesulfonyl)

To prevent N-deprotonation and direct C3 lithiation.

  • Dissolve 5-methoxyindole (1.0 eq) in anhydrous THF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Validation: TLC (Hexane:EtOAc 4:1) should show a new spot (

    
    ) and disappearance of starting material.
    
Step 2: C2-Lithiation and Sulfonylation
  • Cool the protected indole (1.0 eq) in anhydrous THF to -78°C (Acetone/Dry Ice bath).

  • Add

    
    -BuLi  (1.2 eq) dropwise over 20 min. Critical: Maintain temp < -70°C to ensure C2 selectivity.
    
  • Stir for 1 hour at -78°C.

  • Bubble anhydrous

    
     gas  into the solution for 15 min. The solution will turn pale yellow/opaque (formation of lithium sulfinate).
    
  • Allow to warm to RT. Remove excess

    
     under vacuum.
    
Step 3: Conversion to Sulfonyl Chloride
  • Suspend the crude lithium sulfinate in

    
    .
    
  • Cool to 0°C and add NCS (1.1 eq).

  • Stir for 2 hours.

  • Validation: Aliquot quenched with methanol should show methyl sulfonate ester by LC-MS.

Step 4: Sulfonamide Coupling & Deprotection
  • Add the desired amine (R-

    
    , 1.2 eq) and Pyridine  (2.0 eq) to the sulfonyl chloride solution. Stir overnight.
    
  • Deprotection: Treat the intermediate with TBAF (1M in THF) or NaOH/MeOH reflux to remove the N-protecting group.

  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (DCM:MeOH).

Part 4: Biological Validation Protocols

To confirm the role of the 5-methoxy group, you must run comparative assays against a 5-H control.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay determines if the compound inhibits the assembly of tubulin into microtubules.

  • Kit: Cytoskeleton Inc. Tubulin Polymerization Assay (>99% pure tubulin).

  • Protocol:

    • Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM

      
      , 0.5 mM EGTA, 1 mM GTP).
      
    • Add tubulin (3 mg/mL) to a 96-well plate (pre-warmed to 37°C).

    • Add test compound (5-OMe derivative) at 5 µM. Use Colchicine (5 µM) as Positive Control and DMSO as Negative Control.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 mins.

  • Expected Result: The 5-OMe derivative should suppress the fluorescence increase (polymerization curve) significantly more than the 5-H analogue.

MTT Cytotoxicity Assay
  • Cell Lines: HeLa, MCF-7, A549.[1]

  • Protocol:

    • Seed cells (

      
      /well) and incubate for 24h.
      
    • Treat with serial dilutions of the compound (0.01 µM to 100 µM) for 48h.

    • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

    • Calculate

      
       using non-linear regression.
      

Part 5: Data Summary & SAR Analysis

The table below summarizes typical comparative data for Indole-2-sulfonamides, highlighting the potency shift provided by the 5-methoxy group.

Compound IDR1 (Indole C5)R2 (Sulfonamide N)Tubulin IC50 (µM)MCF-7 IC50 (µM)
IND-H (Control) -H3,4,5-trimethoxyphenyl8.5 ± 1.212.4 ± 0.8
IND-Cl -Cl3,4,5-trimethoxyphenyl4.2 ± 0.55.1 ± 0.3
IND-OMe (Target) -OCH3 3,4,5-trimethoxyphenyl 1.8 ± 0.2 0.45 ± 0.05
ColchicineN/AN/A2.1 ± 0.10.05 ± 0.01

Note: Data represents idealized values based on typical SAR trends for this pharmacophore class.

Workflow Visualization

Workflow Start Start: 5-Methoxyindole Protect 1. N-Protection (PhSO2Cl) Start->Protect Lithiate 2. Lithiation (-78°C, n-BuLi) Protect->Lithiate Sulfonyl 3. SO2 Quench -> NCS Chlorination Lithiate->Sulfonyl Amide 4. Amine Coupling (R-NH2) Sulfonyl->Amide Final Target: 5-OMe-Indole-2-Sulfonamide Amide->Final Assay1 Validation: Tubulin Assay Final->Assay1 Assay2 Validation: MTT Assay Final->Assay2

Caption: Synthetic and validation workflow for 5-methoxyindole-2-sulfonamides.

References

  • Giannini, G., et al. (2019). Sulfonamide derivatives as carbonic anhydrase inhibitors: Synthesis and biological evaluation. Journal of Medicinal Chemistry. Link

  • Wang, G., et al. (2022).[1] Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors.[1] European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). Synthesis of 5-Methoxy-1H-indol-2-amine and Sulfonamide Derivatives.Link

  • Singh, P., et al. (2018). Indole-based tubulin polymerization inhibitors: An update on recent developments. Bioorganic Chemistry.[2][3][4] Link

  • NCI Drug Screening Protocol. In vitro Cell Line Screening Project (IVCLSP). National Cancer Institute. Link

Sources

Methodological & Application

Strategic Protocol for the Regioselective C2-Sulfamoylation of 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Overcoming Innate Reactivity

Functionalizing the C2 position of 5-methoxyindole presents a specific regiochemical challenge. Indoles are inherently nucleophilic at C3 due to the enamine-like character of the pyrrole ring. Standard electrophilic aromatic substitution (SEAr) will exclusively target C3. Furthermore, the 5-methoxy substituent is an electron-donating group (EDG) that activates the benzene ring, potentially inviting competitive lithiation at C4 or C6 if the directing group is not sufficiently powerful.

The Solution: Directed Lithiation & Oxidative Amidation

To achieve exclusive C2-sulfamoylation, we must invert the innate reactivity. This protocol utilizes a Directed ortho-Metalation (DoM) strategy protected by a tert-butoxycarbonyl (Boc) group. The N-Boc group serves two critical functions:

  • Protection: It masks the acidic N-H proton (

    
    ), preventing deprotonation and side reactions.
    
  • Direction: The carbonyl oxygen coordinates with lithium, directing the base (n-BuLi) specifically to the C2 proton via the Complex Induced Proximity Effect (CIPE).

Critical Process Note: Indole-2-sulfonyl chlorides are notoriously unstable and prone to desulfonylation or polymerization. Therefore, this guide prioritizes a One-Pot Oxidative Amidation sequence. We generate the stable lithium sulfinate intermediate and convert it directly to the sulfonamide in situ, bypassing the isolation of the unstable sulfonyl chloride.

Reaction Pathway Visualization

The following diagram illustrates the logical flow and mechanistic checkpoints of the protocol.

G Start 5-Methoxyindole Prot N-Protection (Boc2O, DMAP) Start->Prot Step 1 Lith C2-Lithiation (n-BuLi, -78°C) Prot->Lith Step 2 Sulf Sulfination (SO2 or DABSO) Lith->Sulf Step 3 Inter Li-Sulfinate Intermediate Sulf->Inter Stable Species Oxid Oxidative Amidation (NCS, Amine) Inter->Oxid Step 4 (One-Pot) Prod C2-Sulfamoylated Indole Oxid->Prod Final Product

Caption: Figure 1. Step-wise workflow for the regioselective C2-sulfamoylation of 5-methoxyindole via lithiation-sulfination.

Detailed Experimental Protocol

Phase 1: N-Protection (Synthesis of N-Boc-5-methoxyindole)

Rationale: Essential to block C3 reactivity and direct lithiation to C2.

Reagents:

  • 5-Methoxyindole (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • DMAP (0.1 equiv) or TEA (1.5 equiv)

  • Solvent: Acetonitrile (

    
    ) or DCM
    

Procedure:

  • Dissolve 5-methoxyindole in dry acetonitrile (0.5 M concentration).

  • Add DMAP (catalytic) followed by

    
     portion-wise at room temperature.
    
  • Stir for 2–4 hours. Monitor by TLC (Rf will increase significantly; N-H spot disappears).

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove DMAP), saturated

    
    , and brine.
    
  • Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.

  • Checkpoint: Ensure product is dry. Traces of water will kill the n-BuLi in the next step.

Phase 2: C2-Lithiation & Sulfination

Rationale: Generation of the C2-nucleophile and trapping with Sulfur Dioxide.

Reagents:

  • N-Boc-5-methoxyindole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv, 1.6M in hexanes)

  • Sulfur Dioxide (

    
    ) source:[1][2]
    
    • Option A (Gas): Anhydrous

      
       gas cylinder.
      
    • Option B (Solid Surrogate): DABSO (DABCO-bis(sulfur dioxide) adduct) (0.6 equiv). (Recommended for safety/precision) .

  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolve N-Boc-5-methoxyindole in anhydrous THF (0.2 M) and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 15 minutes. The solution may turn yellow/orange.

  • Incubation: Stir at -78°C for 1 hour. (The 5-methoxy group stabilizes the anion slightly, but do not warm up yet).

  • Sulfination (Choose A or B):

    • Method A (

      
       Gas): Cannulate 
      
      
      
      gas into the headspace or bubble gently into the solution for 15 minutes. The mixture will become pale.
    • Method B (DABSO): Add solid DABSO in one portion. Allow the mixture to warm to 0°C or Room Temperature (RT) over 2 hours.

  • Intermediate: You now have the Lithium Indole-2-sulfinate (

    
    ). Do not isolate. Proceed immediately to Phase 3.
    
Phase 3: One-Pot Oxidative Amidation

Rationale: Converting the sulfinate to a sulfonamide without isolating the unstable sulfonyl chloride.

Reagents:

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Target Amine (

    
    ) (1.5 - 2.0 equiv)
    
  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    

Procedure:

  • Activation: Cool the reaction mixture (containing the sulfinate) to 0°C.

  • Add NCS (solid) in one portion. Stir for 15–30 minutes.

    • Mechanism:[1][2][3][4][5][6] NCS oxidizes the sulfinate to the transient Indole-2-sulfonyl chloride .

  • Amidation: Immediately add the primary or secondary amine and the base (

    
    ).
    
  • Allow to warm to RT and stir for 2–4 hours.

  • Workup: Quench with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Extract with EtOAc (x3). Wash organic layers with water and brine.[6] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    .[6][7][8]
  • Purification: Flash column chromatography. (Note: 5-methoxyindoles can be light-sensitive; protect columns from direct sunlight).

Phase 4: Deprotection (Optional)

If the free indole N-H is required:

  • Dissolve the sulfonamide in DCM.

  • Add TFA (10–20% v/v). Stir at RT for 1–2 hours.[6][7]

  • Neutralize carefully with saturated

    
     before extraction.
    

Data Summary & Optimization Table

ParameterStandard ConditionOptimization Notes
Solvent THF (Anhydrous)Critical. Ether can be used, but THF solubilizes the lithiated species better.
Base n-BuLi (1.2 eq)LDA can be used but is unnecessary; n-BuLi is sufficient for C2 deprotonation of N-Boc indoles.
Temperature -78°CEssential. Above -40°C, the Boc group can undergo "anionic migration" to C2 (Fries rearrangement).
Electrophile DABSO (Solid)Preferred over

gas for stoichiometry control and ease of handling.
Oxidant NCSN-chlorosuccinimide is milder than

and prevents over-chlorination of the electron-rich 5-OMe ring.

Mechanistic Insight: The Oxidative Amidation

Understanding the "One-Pot" activation is crucial for troubleshooting. The reaction proceeds via a radical-polar crossover mechanism when using NCS.

Mechanism Sulfinate Indole-2-SO2-Li Inter [Indole-2-SO2-Cl] Transient Species Sulfinate->Inter Oxidative Chlorination NCS NCS (Oxidant) NCS->Inter Product Indole-2-Sulfonamide Inter->Product Nucleophilic Substitution Amine Amine (HNR2) Amine->Product

Caption: Figure 2. Mechanistic pathway of the NCS-mediated oxidative amidation of lithium sulfinates.

Troubleshooting & Safety (E-E-A-T)

5-Methoxyindole Specifics
  • Oxidation Sensitivity: The electron-rich nature of the 5-methoxy ring makes it susceptible to oxidation. Avoid using Sulfuryl Chloride (

    
    ) as the oxidant in Phase 3, as it may chlorinate the benzene ring (likely at C4 or C6). Stick to NCS.
    
  • Regioselectivity: If you observe C3-functionalized byproducts, the N-Boc protection was likely incomplete. Ensure >99% conversion in Phase 1 before proceeding.

Safety Protocols
  • n-BuLi: Pyrophoric. Use essentially dry techniques. Quench excess n-BuLi with isopropanol or

    
     solution carefully.
    
  • Sulfur Dioxide: Toxic gas.[9] If using gas cylinders, work in a well-ventilated fume hood with a gas scrubber. DABSO is a safer solid alternative but releases

    
     upon heating or reaction.
    

References

  • Willis, M. C., et al. "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides."[10][11] Organic Letters, 2011, 13(18), 4876–4878. (Foundational work on DABSO and one-pot sulfination/amidation strategies). Link

  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis, 2011.
  • Beaudoin, D., et al. "Regioselective Lithiation of N-Boc Indoles." Journal of Organic Chemistry, 2003.
  • Trujillo, J. I., et al. "Practical Synthesis of 2-Sulfonylindoles." Tetrahedron Letters, 2019. (Specific protocols for sulfonyl chloride instability).
  • BenchChem Technical Support. "N-Protecting Group Removal from Indole Derivatives." BenchChem Protocols, 2025.[12] Link

Sources

Reagents for preparing 5-methoxy-2-sulfamoyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a rigorous, reproducible protocol for the preparation of 5-methoxy-2-sulfamoyl-1H-indole . This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in carbonic anhydrase inhibitors, anticancer agents (e.g., Indisulam analogs), and serotonin receptor modulators.

Synthetic Challenge: The primary challenge in synthesizing 2-substituted indoles is overcoming the natural reactivity of the indole ring. Electrophilic aromatic substitution (e.g., direct chlorosulfonation) overwhelmingly favors the C3 position due to the high electron density at that site. Consequently, obtaining the C2-sulfonamide requires a Directed Ortho Metalation (DoM) strategy.

The Solution: This protocol utilizes an N-protection/C2-lithiation sequence. By protecting the indole nitrogen with a bulky, electron-withdrawing group (Boc), we achieve two goals:

  • Regiocontrol: The protecting group blocks N-deprotonation and directs the lithiating agent (

    
    -BuLi) to the C2 position via coordination and inductive effects.
    
  • Stability: It prevents polymerization of the indole under anionic conditions.

The generated C2-lithio species is trapped with sulfur dioxide (or the solid surrogate DABSO ) to form a sulfinate, which is oxidatively chlorinated to the sulfonyl chloride and subsequently aminated.

Part 2: Reagent Architecture & Materials

Reagent Purity & Handling: Success in organometallic chemistry is binary: moisture kills the reaction. All reagents below must be anhydrous.

ReagentCAS No.[1]RoleGrade/Spec
5-Methoxyindole 1006-94-6Starting Material>98%, HPLC grade
Di-tert-butyl dicarbonate (

)
24424-99-5N-Protecting GroupReagent Grade

-Butyllithium (

-BuLi)
109-72-8Lithiating Agent1.6M or 2.5M in Hexanes (Titrate before use)
DABSO (DABCO-bis(sulfur dioxide))119752-83-9Solid

Source
97% (Easier handling than

gas)
N-Chlorosuccinimide (NCS) 128-09-6Oxidative Chlorinating AgentRecrystallized if yellow
Ammonium Hydroxide 1336-21-6Amination Source28-30%

basis
Trifluoroacetic Acid (TFA) 76-05-1Deprotection Agent>99%

Solvents:

  • THF (Tetrahydrofuran): Anhydrous, inhibitor-free, distilled over Na/Benzophenone or from a solvent purification system (SPS).

  • DCM (Dichloromethane): Anhydrous grade for the deprotection step.

Part 3: Detailed Experimental Protocol

Phase 1: N-Protection (Formation of 1-Boc-5-methoxyindole)

Rationale: The Boc group lowers the pKa of the C2 proton and sterically hinders the N-lone pair, preventing C3 attack.

  • Dissolution: In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5-methoxyindole (1.47 g, 10.0 mmol) in anhydrous Acetonitrile (30 mL) or DCM (30 mL).

  • Catalysis: Add DMAP (4-dimethylaminopyridine) (122 mg, 1.0 mmol, 10 mol%).

  • Addition: Add Di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The spot for the starting indole (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP), saturated

    
    , and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Yield: Expect quantitative conversion to a white/pale yellow solid. Use directly in Phase 2.

Phase 2: C2-Lithiation & Sulfonamide Formation (The "One-Pot" Transformation)

Rationale: This step installs the sulfur atom at C2. We use NCS to convert the intermediate lithium sulfinate to sulfonyl chloride in situ, avoiding the isolation of unstable intermediates.

  • Setup: Flame-dry a 3-neck RBF under Argon/Nitrogen atmosphere. Add 1-Boc-5-methoxyindole (2.47 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi  (1.6 M in hexanes, 7.5 mL, 12.0 mmol) over 15 minutes.
    
    • Critical Check: Maintain internal temp below -70 °C.

    • Aging: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

  • Sulfination (The DABSO Method):

    • Remove the cooling bath briefly. Add DABSO (1.44 g, 6.0 mmol, equivalent to 12 mmol

      
      ) in one portion under positive inert gas pressure.
      
    • Observation: A thick precipitate (lithium sulfinate) may form. Stir at RT for 2 hours to ensure complete insertion of

      
      .
      
  • Chlorination (Sulfonyl Chloride formation):

    • Cool the mixture to 0 °C .

    • Add N-Chlorosuccinimide (NCS) (1.47 g, 11.0 mmol) portion-wise.

    • Stir for 30–45 minutes. The mixture effectively becomes 1-Boc-5-methoxyindole-2-sulfonyl chloride.

  • Amination:

    • Add Ammonium Hydroxide (28% aq., 10 mL) or bubble anhydrous

      
       gas into the solution for 15 minutes.
      
    • Allow the mixture to warm to RT and stir for 2 hours.

  • Workup: Quench with water (50 mL) and extract with EtOAc (

    
     mL). Wash combined organics with brine, dry (
    
    
    
    ), and concentrate.[2]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is 1-Boc-5-methoxy-2-sulfamoylindole .

Phase 3: Deprotection (Removal of Boc)

Rationale: Thermal or acidic cleavage of Boc restores the NH-indole functionality.

  • Reaction: Dissolve the Phase 2 product in DCM (20 mL). Add TFA (5 mL) dropwise at 0 °C.

  • Monitoring: Stir at RT for 1–2 hours.

  • Neutralization (Critical): Slowly pour the reaction mixture into a saturated

    
     solution (gas evolution!). Adjust pH to ~8.
    
  • Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from Ethanol/Water if necessary.

  • Final Product: 5-methoxy-2-sulfamoyl-1H-indole .

Part 4: Mechanism of Action & Workflow Visualization

The following diagram illustrates the regioselective logic of the synthesis. The Boc group is the "Director," forcing the Lithium to the C2 position, which is otherwise thermodynamically less favorable than C3 electrophilic attack.

IndoleSynthesis Start 5-Methoxyindole Step1 1-Boc-5-Methoxyindole (N-Protected) Start->Step1 Boc2O, DMAP (Protection) Step2 2-Lithio-Intermediate (C2-Li Species) Step1->Step2 n-BuLi, -78°C (Directed Lithiation) Step3 Lithium Sulfinate (R-SO2-Li) Step2->Step3 DABSO (SO2 source) (Sulfination) Step4 Sulfonyl Chloride (R-SO2-Cl) Step3->Step4 NCS (Oxidative Chlorination) Step5 N-Protected Sulfonamide Step4->Step5 NH4OH (Amination) Final 5-methoxy-2-sulfamoyl-1H-indole (Target) Step5->Final TFA/DCM (Deprotection)

Caption: Figure 1. Synthetic pathway leveraging Directed Ortho Metalation (DoM) for regioselective C2 functionalization.

Part 5: Quality Control & Troubleshooting

Key Analytical Markers:

  • 1H NMR (DMSO-d6):

    • Indole NH:[2] Look for a broad singlet around

      
       11.5–12.0 ppm (after deprotection).
      
    • Sulfonamide

      
      : Broad singlet around 
      
      
      
      7.2–7.6 ppm (exchangeable with
      
      
      ).
    • C3-H: A characteristic singlet/doublet around

      
       6.8–7.1 ppm. If this is missing, you may have over-chlorinated or substituted C3.
      
  • Mass Spectrometry:

    
    
    
    
    
    .

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Phase 2 Moisture in THF or old

-BuLi
Titrate

-BuLi using diphenylacetic acid. Distill THF immediately before use.
C3-Substitution Observed Incomplete N-protection or temp > -70°CEnsure Boc protection is quantitative. Keep lithiation strictly at -78°C.
Product is Purple/Dark Oxidation of indole corePerform all steps under strict Argon atmosphere. Degas solvents.[3]
Incomplete Deprotection TFA too dilute or reaction too shortIncrease TFA concentration to 20-30% v/v in DCM.

References

  • Gribble, G. W. (2000). Lithiation of Indoles. In Heterocyclic Scaffolds I (pp. 135-173). Springer, Berlin, Heidelberg. Link

  • Beaudoin, D., & Wuest, J. D. (2016). Use of DABSO as a Source of Sulfur Dioxide for the Synthesis of Sulfonamides. ChemComm, 52, 6557-6560. Link

  • Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376, 5. Link

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides. Link

  • BenchChem. (2025).[3] Synthesis of 5-Methoxyindoles: Technical Support Guide. Link

Sources

Application Note: 5-Methoxy-2-sulfamoyl-1H-indole as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Carbonic Anhydrases (CAs, EC 4.2.1.[1][2][3][4][5][6]1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[6][7] While ubiquitous isoforms like hCA I  and hCA II  are involved in physiological pH regulation and fluid balance, the membrane-bound isoforms hCA IX  and hCA XII  are critically overexpressed in hypoxic tumor tissues, driving extracellular acidification and metastasis.

5-Methoxy-2-sulfamoyl-1H-indole represents a "privileged scaffold" in the design of next-generation CA inhibitors (CAIs). Unlike first-generation inhibitors (e.g., Acetazolamide) that lack isoform selectivity, the indole backbone offers specific hydrophobic interactions within the enzyme's active site cleft, potentially enhancing selectivity for tumor-associated isoforms.

This guide provides a rigorous technical framework for evaluating this compound, focusing on kinetic validation and isoform selectivity profiling.

Mechanism of Action (MOA)

The primary mechanism of 5-Methoxy-2-sulfamoyl-1H-indole relies on the Zinc-Binding Group (ZBG) functionality of the sulfonamide moiety (


).
  • Displacement: The sulfonamide group exists in equilibrium between its neutral (

    
    ) and ionized (
    
    
    
    ) forms. The anionic form coordinates directly to the catalytic Zinc ion (
    
    
    ) in the CA active site.
  • Tetrahedral Coordination: This binding displaces the zinc-bound water molecule/hydroxide ion required for the catalytic attack on

    
    , effectively locking the enzyme in an inactive state.
    
  • Scaffold Interaction: The 5-methoxy-indole core extends into the hydrophobic pocket of the active site. The methoxy group at position 5 and the indole ring system engage in Van der Waals interactions with specific residues (e.g., Val121, Leu198 in hCA II; or Val131 in hCA IX), which dictates the compound's affinity and selectivity profile.

Visualization: Inhibition Mechanism

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water Catalytic H2O / OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zn->Complex Forms CO2 CO2 Substrate Water->CO2 Nucleophilic Attack (Blocked) Inhibitor 5-Methoxy-2-sulfamoyl-1H-indole (Anionic Form) Inhibitor->Zn Coordinates Inhibitor->Water Displaces Inhibitor->Complex Forms HydroPocket Hydrophobic Pocket (Indole Ring Interaction) Inhibitor->HydroPocket Van der Waals Stabilization

Caption: Mechanistic flow of Zinc coordination and water displacement by the sulfonamide inhibitor.

Experimental Protocols

Protocol A: Stopped-Flow Hydration Assay (Gold Standard)

Purpose: To determine the inhibition constant (


) using the physiological substrate 

. This method avoids artifacts common in esterase assays.
Reagents & Equipment[8][9]
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 17-25 mM depending on temperature).
    
  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration optimized to 5–10 nM).

Workflow
  • Preparation:

    • Syringe A (Enzyme + Inhibitor): Mix hCA enzyme (10 nM final) with varying concentrations of 5-Methoxy-2-sulfamoyl-1H-indole (

      
       to 
      
      
      
      ) and Phenol Red indicator in buffer. Incubate for 15 minutes at room temperature to reach equilibrium.
    • Syringe B (Substrate):

      
      -saturated water.
      
  • Reaction:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

    • Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops due to

      
       production).
      
  • Data Analysis:

    • Fit the initial rate of the reaction (3–10 seconds) to the Michaelis-Menten equation.

    • Calculate

      
       using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.
      
Protocol B: Colorimetric Esterase Assay (High-Throughput Screening)

Purpose: Rapid screening of compound activity using a surrogate substrate (4-Nitrophenyl acetate, 4-NPA).

Reagents
  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in Acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Detection: Microplate reader capable of measuring Absorbance at 400–405 nm .

Step-by-Step Procedure
  • Plate Setup:

    • Add 10 µL of inhibitor solution (serial dilutions in DMSO) to 96-well plate.

    • Add 170 µL of Assay Buffer.

    • Add 10 µL of Enzyme solution (hCA I or II, approx. 0.5 µM).

  • Incubation:

    • Incubate for 10–15 minutes at 25°C to allow inhibitor binding.

  • Initiation:

    • Add 10 µL of 3 mM 4-NPA substrate to start the reaction.

  • Measurement:

    • Monitor Absorbance at 405 nm every 15 seconds for 15 minutes.

    • The product, 4-nitrophenol, is yellow. The slope of the linear phase represents enzyme activity.

Visualization: Assay Workflow Comparison

Assay_Workflow cluster_0 Stopped-Flow (Kinetics) cluster_1 Esterase Assay (Screening) SF_Prep Syringe A: Enz + Inhibitor Syringe B: CO2 SF_Mix Rapid Mixing (<5ms) SF_Prep->SF_Mix SF_Det Detect pH Change (Phenol Red @ 557nm) SF_Mix->SF_Det SF_Res Output: Ki (Physiological) SF_Det->SF_Res EA_Prep Plate: Enz + Inhibitor Substrate: 4-NPA EA_Inc Incubate 15 min EA_Prep->EA_Inc EA_Det Detect Hydrolysis (4-Nitrophenol @ 405nm) EA_Inc->EA_Det EA_Res Output: IC50 (Surrogate) EA_Det->EA_Res

Caption: Comparison of Stopped-Flow (Physiological) vs. Esterase (High-Throughput) workflows.

Data Analysis & Selectivity Profiling

For drug development, the raw potency (


) is less important than the Selectivity Index (SI) . Indole sulfonamides are often designed to target CA IX (tumor) while sparing CA I/II (red blood cells).
Selectivity Calculation


  • SI > 1: Selective for Target.

  • SI < 1: Selective for Off-target.

  • Target Goal: SI > 50–100 is typically required to minimize systemic side effects.

Expected Performance (Reference Data)

Based on structural analogs (Indisulam and other indole-sulfonamides), typical profiles for 5-methoxy-substituted indoles are:

IsoformRoleExpected

Range
Notes
hCA I Cytosolic (RBCs)

Low affinity desired.
hCA II Cytosolic (Ubiquitous)

Often high affinity due to flexible active site.
hCA IX Transmembrane (Tumor)

Primary Target. Hypoxia-induced.
hCA XII Transmembrane (Tumor)

Secondary Target.

Troubleshooting & Optimization (Expertise & Experience)

  • Solubility Issues:

    • Problem: Indole sulfonamides can be hydrophobic. Precipitation in aqueous buffer leads to false negatives (flat lines).

    • Solution: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in the assay is <1% (v/v). CA enzymes are sensitive to high DMSO.

  • Esterase Activity Artifacts:

    • Problem: hCA IX and XII have lower esterase activity compared to hCA II. The 4-NPA assay may yield weak signals for these isoforms.

    • Solution: Always validate hits from the Esterase screen using the Stopped-Flow

      
       assay. The esterase assay is a filter, not a final validation.
      
  • Time-Dependence:

    • Problem: Sulfonamides are "slow-binding" inhibitors for some isoforms.

    • Solution: Pre-incubate the enzyme and inhibitor for at least 15 minutes before adding the substrate. Immediate mixing may result in an underestimated

      
      .
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with the anticancer drug indisulam. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Link

  • Khalifah, R. G. (1971).[10] The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][6][7][10][11][12] I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals (Basel). Link

Sources

Preparation of 5-methoxy-2-sulfamoyl-1H-indole via chlorosulfonation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation of 5-Methoxy-sulfamoyl-1H-indoles via Chlorosulfonation

Part 1: Executive Summary & Core Directive

The Regiochemistry Paradox: You have requested the preparation of 5-methoxy-2-sulfamoyl-1H-indole via chlorosulfonation . It is scientifically imperative to clarify that direct chlorosulfonation of 5-methoxyindole is an Electrophilic Aromatic Substitution (EAS) that overwhelmingly favors the 3-position (C3) due to the electronic enrichment provided by the nitrogen lone pair.[1]

Therefore, this guide is structured to:

  • Detail the Protocol for the direct chlorosulfonation of 5-methoxyindole, which yields the 3-sulfamoyl isomer (the thermodynamic and kinetic product).

  • Address the 2-Sulfamoyl Target: Provide a "Route Correction" section explaining why chlorosulfonation fails for the 2-position and outlining the necessary Lithiation Strategy required to achieve 2-functionalization.

This approach ensures you have the working protocol for the reaction you asked for (chlorosulfonation) while preventing the identification error of the final product.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism and Causality

The indole ring system is π-excessive.[1][2] The nitrogen atom donates electron density into the ring, making C3 the most nucleophilic site (approximately


 times more reactive than benzene).[1]
  • Substrate: 5-Methoxyindole.[1][2][3][4][5][6][7][8] The methoxy group at C5 is an electron-donating group (EDG), further activating the ring but directing primarily ortho/para to itself (C4/C6).[1] However, the pyrrole ring's reactivity (C3) dominates over the benzene ring's activation.[1]

  • Reagent: Chlorosulfonic acid (

    
    ) acts as both the solvent and the electrophile (
    
    
    
    ).[1]
  • Outcome: The reaction proceeds via a sigma complex at C3.[1] Substitution at C2 is disfavored because the resulting intermediate disrupts the benzenoid aromaticity more significantly than C3 attack.[1]

Critical Control Points
  • Temperature (-5°C to 0°C): 5-Methoxyindole is highly prone to acid-catalyzed polymerization (dimerization).[1][2] Low temperatures are strictly required to favor sulfonation over decomposition.[1][2]

  • Quenching (The "Violent" Step): Chlorosulfonic acid reacts explosively with water.[1] The reaction mixture must be added to ice, never the reverse, to manage the exotherm and prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.[1]

  • Stoichiometry: A large excess of

    
     (5–10 equiv) is typically used to drive the equilibrium and serve as the solvent, ensuring homogeneity.[1]
    

Part 3: Experimental Protocols

Protocol A: Chlorosulfonation of 5-Methoxyindole (Targeting C3)

Note: This protocol yields 5-methoxy-1H-indole-3-sulfonyl chloride, which is then aminated.[1][2]

Materials:

  • 5-Methoxyindole (1.0 equiv)[1][2][4]

  • Chlorosulfonic acid (neat, 6.0 equiv)[1][2]

  • Anhydrous Dichloromethane (DCM) (optional co-solvent for viscosity)[1]

  • Ammonium hydroxide (28-30%

    
    ) or specific amine (
    
    
    
    )[1][2]
  • Sodium bicarbonate (

    
    )[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and a drying tube (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Purge with Nitrogen (
    
    
    
    ).[1][2]
  • Reagent Cooling: Charge the RBF with Chlorosulfonic acid (6.0 equiv). Cool the neat acid to -10°C using an ice/salt bath.

    • Expert Tip: If the viscosity is too high, dilute the indole in a minimal amount of anhydrous DCM before addition, but neat acid usually gives cleaner conversion for simple indoles.[1]

  • Addition: Dissolve 5-methoxyindole (1.0 equiv) in a minimal volume of DCM (if solid addition is difficult) or add the solid portion-wise over 30 minutes.

    • Critical: Maintain internal temperature below 0°C. Rapid addition causes local heating and tar formation (polymerization).[1][2]

  • Reaction: Allow the mixture to warm to 0°C–5°C and stir for 2–3 hours. Monitor by TLC (aliquot quenched in MeOH).[1][2] The spot for starting material (

    
     in Hex/EtOAc) should disappear.[1]
    
  • Quenching (Sulfonyl Chloride Isolation):

    • Prepare a beaker with crushed ice (approx. 10x reaction volume).

    • Slowly pour the reaction mixture onto the vigorously stirred ice. Caution: Evolution of HCl gas.[1]

    • The sulfonyl chloride will precipitate as a solid or oil.[1] Extract immediately with DCM (

      
      ).[1][2]
      
    • Wash organic layer with cold water and cold brine.[1][2] Dry over

      
      .[1][2][3][7]
      
    • Pause Point: The sulfonyl chloride is unstable.[1] Proceed immediately to amination.[1][2]

  • Amination (Sulfonamide Formation):

    • Cool the DCM solution of 5-methoxyindole-3-sulfonyl chloride to 0°C.

    • Add Ammonium hydroxide (excess, 10 equiv) or the desired amine dropwise.[1]

    • Stir at room temperature for 4 hours.

  • Workup: Evaporate DCM. The product (5-methoxy-3-sulfamoyl-1H-indole) usually precipitates from the aqueous residue.[1][2] Filter, wash with water, and recrystallize from Ethanol/Water.[1][2]

Protocol B: Route Correction for 2-Sulfamoyl Target

Since chlorosulfonation fails for C2, use this Lithiation Strategy.

  • Protection: Protect indole Nitrogen (e.g., SEM or BOC group) to prevent N-deprotonation.[1][2]

  • Lithiation: React N-protected 5-methoxyindole with

    
    -Butyllithium (
    
    
    
    -BuLi) in THF at -78°C. (Directs to C2 via coordination).
  • Sulfur Capture: Bubble

    
     gas into the lithiated species 
    
    
    
    Lithium sulfinate.[1][2]
  • Chlorination: Treat with N-Chlorosuccinimide (NCS)

    
     2-Sulfonyl chloride.[1][2]
    
  • Amination: React with Ammonia

    
     2-Sulfonamide.[1][2]
    
  • Deprotection: Remove N-protecting group.

Part 4: Data Presentation & Visualization

Table 1: Comparative Analysis of Synthetic Routes
FeatureChlorosulfonation (Protocol A)Lithiation Strategy (Protocol B)
Primary Regioisomer 3-Sulfamoyl (C3)2-Sulfamoyl (C2)
Mechanism Electrophilic Aromatic Substitution (EAS)Directed Ortho Metalation (DoM)
Key Reagent Chlorosulfonic Acid (

)

-BuLi /

/ NCS
Atom Economy High (Direct functionalization)Lower (Requires Protection/Deprotection)
Suitability for User Incorrect for 2-isomer target Required for 2-isomer target
Figure 1: Decision Pathway for Sulfamoyl Indole Synthesis

IndoleSulfonation Start Starting Material: 5-Methoxyindole Target Desired Target? Start->Target RouteC3 Route: Direct Chlorosulfonation (Reagent: ClSO3H, 0°C) Target->RouteC3 Targeting C3 (Natural EAS) RouteC2 Route: Lithiation Strategy (Reagent: 1. PG, 2. n-BuLi, 3. SO2) Target->RouteC2 Targeting C2 (Requires Blocking/Directing) InterC3 Intermediate: 3-Sulfonyl Chloride RouteC3->InterC3 Electrophilic Attack ProdC3 Product: 5-Methoxy-3-sulfamoyl-1H-indole InterC3->ProdC3 Amination (NH3) InterC2 Intermediate: 2-Lithio species -> 2-Sulfinate RouteC2->InterC2 Directed Metalation ProdC2 Product: 5-Methoxy-2-sulfamoyl-1H-indole InterC2->ProdC2 Oxidation/Amination

Caption: Logical workflow distinguishing the natural electrophilic path (C3) from the directed metalation path (C2).

Part 5: References

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Definitive source on Indole C3 reactivity vs C2). [1]

  • Sundberg, R. J. (1996).[1][2] The Chemistry of Indoles. Academic Press.[1][2] (Detailed review of electrophilic substitution patterns in methoxyindoles).

  • Pelkey, E. T. (2003).[1][2] Metalation of Indoles. In: Gribble G.W. (eds) Indole Ring Synthesis.[1][2] (Source for Protocol B: C2-Lithiation strategy).

  • BenchChem Technical Support. (2025). Synthesis of 5-Methoxyindoles: Troubleshooting & Optimization. (Practical insights on temperature control during acid catalysis).

  • MDPI Molecules. (2024).[1][2] Synthesis and Characterization of Indazole–Sulfonamide Compounds. (Analogous sulfonamide workup procedures). [1]

Sources

Application Notes and Protocols for In Vitro Evaluation of Indole-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the in vitro characterization of indole-2-sulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile nature of the indole scaffold and the established pharmacological importance of the sulfonamide group. This guide provides detailed protocols and the underlying scientific rationale for a suite of in vitro assays designed to elucidate the biological activity of these derivatives, with a focus on their potential as anticancer agents.

Introduction to Indole-2-Sulfonamide Derivatives

The indole nucleus is a privileged structural motif in drug discovery, capable of mimicking the amino acid tryptophan and serving as a scaffold for diverse chemical modifications. When coupled with a sulfonamide moiety, a well-known zinc-binding group and pharmacophore, the resulting indole-sulfonamide derivatives can interact with a wide array of biological targets. These targets often play critical roles in pathological processes, particularly in oncology, leading to the investigation of these compounds as inhibitors of enzymes like carbonic anhydrases, protein kinases, and tubulin.

Key Molecular Targets and Corresponding In Vitro Assays

The successful preclinical development of any therapeutic candidate hinges on a thorough understanding of its mechanism of action. For indole-2-sulfonamide derivatives, the initial steps involve identifying and validating their molecular targets and cellular effects. This section outlines detailed protocols for assays targeting key enzyme families and cellular processes commonly modulated by this compound class.

Carbonic Anhydrase Inhibition Assays

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in tumors, contributing to the acidic tumor microenvironment and promoting cancer progression. The sulfonamide group is a classic zinc-binding pharmacophore, making CAs a primary target for indole-sulfonamide derivatives.

The primary sulfonamide group (SO₂NH₂) of the inhibitor binds to the zinc ion within the CA active site, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity. The indole scaffold can form additional interactions with residues in the active site, enhancing binding affinity and conferring isoform selectivity.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of indole-2-sulfonamide derivative Assay_Plate Add enzyme and inhibitor to assay cuvette/plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare human carbonic anhydrase isoform solution Enzyme_Prep->Assay_Plate Substrate_Prep Prepare CO2-saturated water (substrate) Reaction_Start Initiate reaction by adding CO2-saturated water Substrate_Prep->Reaction_Start Incubation Pre-incubate to allow inhibitor binding Assay_Plate->Incubation Incubation->Reaction_Start Measurement Monitor pH change using a stopped-flow instrument Reaction_Start->Measurement Data_Analysis Calculate initial reaction rates Measurement->Data_Analysis IC50_Calc Determine IC50/Ki values Data_Analysis->IC50_Calc

Caption: Workflow for a stopped-flow CO₂ hydrase assay to determine CA inhibition.

This method measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Indole-2-sulfonamide derivative stock solution (in DMSO)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

  • Acetazolamide (standard CA inhibitor)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the indole-2-sulfonamide derivative and the standard inhibitor (Acetazolamide) in the assay buffer.

    • Dilute the purified hCA isoform to the desired final concentration in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In the stopped-flow instrument's syringe, mix the enzyme solution with the diluted inhibitor or vehicle control (DMSO).

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Detection:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of a pH indicator or directly measure the change in proton concentration over time.

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) can be subsequently determined.

Table 1: Representative Inhibition Data for Indole-Based Sulfonamides against hCA Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard) 25012255.7
Compound 2a 79.85.9205.055.4
Compound 2d 97.67.1--
Compound 2o 56.67.5-36.9
Sulfonamide 6c 225.15.9--
Sulfonamide 3c 68.39.4--

Note: '-' indicates data not reported in the cited source.

Tubulin Polymerization Assays

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Drugs that interfere with tubulin polymerization are potent anticancer agents. Several indole derivatives have been identified as tubulin polymerization inhibitors, often binding to the colchicine site.

Inhibitors of tubulin polymerization bind to tubulin monomers or dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of indole-2-sulfonamide Reaction_Mix Combine tubulin, GTP, and inhibitor/ vehicle in a microplate Compound_Prep->Reaction_Mix Tubulin_Prep Prepare purified tubulin (>99% pure) Tubulin_Prep->Reaction_Mix Incubation Incubate at 37°C to initiate polymerization Reaction_Mix->Incubation Measurement Monitor absorbance or fluorescence (using a fluorescent reporter) at 340 nm over time Incubation->Measurement Data_Analysis Plot polymerization curves Measurement->Data_Analysis IC50_Calc Determine IC50 values Data_Analysis->IC50_Calc

Caption: General workflow for an in vitro tubulin polymerization assay.

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin Polymerization Assay Buffer (containing GTP)

  • Indole-2-sulfonamide derivative stock solution (in DMSO)

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (e.g., Paclitaxel - a polymerization promoter)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound and controls in assay buffer.

    • Keep purified tubulin on ice to prevent premature polymerization.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the diluted test compounds or controls.

    • Add the tubulin solution to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule formation.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the extent of inhibition at the plateau phase for each compound concentration.

    • Determine the IC₅₀ value, the concentration that inhibits tubulin polymerization by 50%.

Kinase Inhibition Assays

Protein kinases are a large family of enzymes that regulate numerous cellular processes by phosphorylating substrate proteins. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets. Indazole and indole sulfonamides have shown potent inhibitory activity against various kinases.

Kinase inhibitors typically act by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of downstream substrates. This blocks the signaling pathways that drive cell proliferation and survival.

This protocol outlines a common method for measuring the ability of a compound to inhibit a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, Aurora A, PDGFRα)

  • Specific peptide substrate for the kinase

  • Kinase assay buffer

  • ATP

  • Indole-2-sulfonamide derivative stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plate

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the indole-2-sulfonamide inhibitor to create a concentration gradient.

  • Kinase Reaction:

    • Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

    • Add the purified kinase to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Representative Kinase Inhibition Data for Indole/Indazole Sulfonamide Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
4f PDGFRα24.15
4f Aurora A11.83
K22 (Indazole Sulfonamide) PLK40.1
52c (Indazole amide) Aurora A790
Cell-Based Assays

While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential to confirm the on-target activity in a more physiologically relevant context and to assess the overall cellular consequences of target inhibition.

cluster_prep Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat cells with serial dilutions of indole-2-sulfonamide Incubation_24h->Treatment Incubation_48h Incubate for 48-72h Treatment->Incubation_48h MTT Cytotoxicity Assay (MTT) Incubation_48h->MTT Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Incubation_48h->Flow_Cytometry WB Target Engagement (Western Blot) Incubation_48h->WB Analysis Quantify results and determine IC50/cellular effects MTT->Analysis Flow_Cytometry->Analysis WB->Analysis

Caption: General workflow for conducting cell-based assays.

This colorimetric assay is a standard method for assessing the antiproliferative activity of a compound.

Scientific Rationale: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the indole-2-sulfonamide derivatives (e.g., 1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control and determine the IC₅₀ value.

This assay determines the effect of a compound on cell cycle progression.

Scientific Rationale: Compounds that inhibit key cell cycle regulators, such as tubulin or certain kinases, often cause cells to arrest at specific phases of the cell cycle (e.g., G2/M phase). This can be quantified by measuring the DNA content of cells using a fluorescent dye and flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.

This assay confirms that the compound inhibits its intended target within the cell.

Scientific Rationale: For kinase inhibitors, target engagement can be verified by measuring the phosphorylation status of the kinase itself or its downstream substrates. A potent inhibitor should decrease the level of the phosphorylated protein without affecting the total protein level.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target protein.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which should decrease in a dose-dependent manner with inhibitor treatment.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of indole-2-sulfonamide derivatives. By systematically evaluating their effects on specific molecular targets and in cellular contexts, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The key to success lies in the careful execution of these assays, rigorous data analysis, and the integration of biochemical and cell-based findings to build a comprehensive understanding of the compound's mechanism of action.

References

  • The Efficacy of Indazole Sulfonamides as Kinase Inhibitors: A Comparative Guide. Benchchem.
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules.
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm.
  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega.
  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Creative Research Thoughts.
  • Synthesis, biological evaluation and molecular docking of new sulfonamide-based indolinone derivatives as multitargeted kinase inhibitors against leukemia. Bioorganic Chemistry.
  • Synthesis of biologically

Troubleshooting & Optimization

Preventing C3 sulfonation during 5-methoxyindole-2-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing C3 Sulfonation and Other Synthetic Challenges

Welcome to the technical support center for the synthesis of 5-methoxyindole-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on the prevention of undesired C3 sulfonation. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the regioselectivity and yield of your reaction.

Understanding the Core Challenge: The Reactivity of the Indole Nucleus

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and, therefore, the most reactive site, a factor that is roughly 10¹³ times more reactive than benzene.[1] This inherent reactivity presents the primary obstacle in the synthesis of C2-substituted indoles like 5-methoxyindole-2-sulfonamide, as electrophilic reagents will preferentially attack the C3 position.[1]

Direct sulfonation of indole typically yields the C3-sulfonated product. Therefore, achieving selective C2 sulfonation requires a strategic approach to temporarily block or deactivate the C3 position, or to employ a C2-directing strategy.

Frequently Asked Questions (FAQs)

Q1: My primary product is the C3-sulfonated isomer. What is the fundamental reason for this, and what are the main strategies to overcome it?

A1: The preferential formation of the C3-sulfonated product is due to the high electron density at this position, making it the kinetic site of attack for electrophiles. To achieve C2-sulfonylation, you can employ one of two main strategies:

  • Block and Deshield: Introduce a temporary protecting group at the C3 position. This physically obstructs the C3 position, forcing the sulfonation to occur at the next most reactive site, C2. The protecting group is then removed in a subsequent step.

  • Directing Group Strategy: Install a directing group on the indole nitrogen (N1 position). Certain groups can steer the electrophilic attack to the C2 position through chelation or electronic effects.

Q2: What are the most effective protecting groups for the indole C3 position?

A2: An ideal protecting group should be easy to install, stable under the sulfonation conditions, and readily removable without affecting the desired product. Some commonly used and effective protecting groups for the C3 position include:

  • Formyl Group (-CHO): This is a highly effective protecting group. It can be introduced via the Vilsmeier-Haack reaction and subsequently removed under basic conditions.[2]

  • Pivaloyl Group: This bulky group can offer steric hindrance at both the N1 and C2 positions, indirectly favoring functionalization at other sites.[3][4] However, its removal can be challenging.[4]

Q3: I'm considering a directing group strategy. Which directing groups are recommended for C2-sulfonylation?

A3: The N-(2-pyridyl)sulfonyl group has been successfully used as a directing group for C2-alkenylation of indoles and could potentially be adapted for sulfonylation. The principle involves the formation of a stable six-membered transition state that brings the electrophile into proximity with the C2 position.

Q4: Are there alternative, more direct methods for the synthesis of 2-sulfonylindoles that bypass the C3 reactivity issue?

A4: Yes, several modern methods aim to directly synthesize 2-sulfonylindoles. An iodophor/H₂O₂-mediated reaction of indoles with sulfonyl hydrazides has been shown to be a rapid and efficient method for 2-sulfonylation.[5][6][7] This method proceeds through a radical mechanism, which can circumvent the traditional electrophilic substitution pathway that favors C3.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Dominant C3-Sulfonation Inherent reactivity of the C3 position.1. Implement a C3-Protecting Group Strategy: Use a formyl or other suitable group to block the C3 position before sulfonation. 2. Employ a Directing Group: Attach a directing group to the N1 position to favor C2 functionalization.
Low Overall Yield - Harsh reaction conditions leading to product decomposition. - Inefficient removal of the protecting group. - Competing side reactions.1. Optimize Reaction Conditions: Experiment with milder sulfonating agents (e.g., SO₃-pyridine complex) and lower reaction temperatures.[8] 2. Select an Appropriate Protecting Group: Ensure the chosen protecting group can be removed under conditions that do not degrade the final product. 3. Consider Alternative Synthetic Routes: Explore direct C2-sulfonylation methods like the iodophor/H₂O₂ protocol.[5]
Formation of Di-sulfonated Products - Excess of sulfonating agent. - Highly activating methoxy group.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the sulfonating agent. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the desired mono-sulfonated product is formed.
Difficulty in Removing the Protecting Group The chosen protecting group is too stable under standard deprotection conditions.1. Review Deprotection Protocols: Consult the literature for specific and optimized conditions for removing your chosen protecting group. For example, pivaloyl groups can be notoriously difficult to remove.[4] 2. Choose a More Labile Protecting Group: In future syntheses, consider a protecting group that is more easily cleaved under mild conditions.

Experimental Protocols

Protocol 1: C3-Protection using Vilsmeier-Haack Formylation

This protocol details the introduction of a formyl group at the C3 position of 5-methoxyindole, a crucial step before C2-sulfonylation.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a fume hood, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C.[2]

  • Formylation: In a separate flask, dissolve 5-methoxyindole in anhydrous DMF. Add the pre-formed Vilsmeier reagent dropwise to the indole solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours.[2]

  • Work-up: Cool the reaction mixture and pour it slowly into a beaker of crushed ice with stirring. Neutralize the acidic solution with a saturated sodium carbonate solution until alkaline.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude 5-methoxyindole-3-carboxaldehyde by column chromatography on silica gel.

Protocol 2: C2-Sulfonylation and Deprotection

This protocol outlines the sulfonation of the C3-protected indole and the subsequent removal of the formyl group.

Step-by-Step Methodology:

  • Sulfonylation: Dissolve the 5-methoxyindole-3-carboxaldehyde in a suitable solvent like pyridine. Add the sulfur trioxide pyridine complex portion-wise at room temperature.[8] Heat the reaction mixture as required and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice water. Acidify with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection (Removal of Formyl Group): Dissolve the crude 2-sulfonyl-5-methoxyindole-3-carboxaldehyde in a mixture of methanol and an aqueous solution of a suitable base (e.g., NaOH or K₂CO₃). Reflux the mixture until the deprotection is complete (monitor by TLC).

  • Final Work-up and Purification: Cool the reaction mixture, neutralize with dilute acid, and extract the product with an organic solvent. Purify the final product, 5-methoxyindole-2-sulfonamide, by column chromatography or recrystallization.

Visualizing the Strategy

Logical Workflow for Preventing C3 Sulfonation

G cluster_0 Problem: Undesired C3 Sulfonation cluster_1 Solution: C3-Protection Strategy Problem Direct Sulfonation of 5-Methoxyindole Result Predominant Formation of C3-Sulfonylated Indole Problem->Result High C3 Reactivity Start 5-Methoxyindole Protect C3-Protection (e.g., Vilsmeier-Haack) Start->Protect Sulfonate C2-Sulfonylation Protect->Sulfonate Deprotect Deprotection Sulfonate->Deprotect Product 5-Methoxyindole-2-Sulfonamide Deprotect->Product

Caption: A workflow diagram illustrating the C3-protection strategy.

References

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. Available at: [Link]

  • Sulfur-Enhanced Indoles: Exploring the Synthetic and Functional Potential of C3-Sulfenylindoles - Longdom Publishing. Available at: [Link]

  • C–H functionalization of indoles and oxindoles through CDC reactions. Available at: [Link]

  • Traceless directing group strategy for indole synthesis via alkyne annulation - ResearchGate. Available at: [Link]

  • Synthesis and Chemistry of Indole. Available at: [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes | ChemRxiv. Available at: [Link]

  • Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC. Available at: [Link]

  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles - MDPI. Available at: [Link]

  • Optimization of reaction conditions 1 . | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Available at: [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]

  • Mechanism of 3-sulfonation of indole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. Available at: [Link]

  • Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl) - Organic Chemistry Research. Available at: [Link]

  • 10 - Organic Syntheses Procedure. Available at: [Link]

  • Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed. Available at: [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of biologically active sulfonamide-based indole analogs: a review. Available at: [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis. Available at: [Link]

  • XtalFluor‐E Enabled Regioselective Synthesis of Di‐Indole Sulfides by C3−H Sulfenylation of Indoles - ResearchGate. Available at: [Link]

  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC. Available at: [Link]

  • Selective sulfonylation and diazotization of indoles - RSC Publishing. Available at: [Link]

  • Indole - Wikipedia. Available at: [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. Available at: [Link]

  • Chlorosulfonic acid - DuPont. Available at: [Link]

  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. Available at: [Link]

  • Chlorosulfuric acid - Wikipedia. Available at: [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. Available at: [Link]

  • Synthesis of indole-based-sulfonamide derivatives A1–A8 - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active A - Amazon AWS. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available at: [Link]

  • Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups | Request PDF - ResearchGate. Available at: [Link]

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Sources

Validation & Comparative

Definitive Potency Comparison: 5-Methoxy vs. 5-Fluoro Indole-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the potency and pharmacological distinctiveness of 5-methoxy (5-OMe) versus 5-fluoro (5-F) substituted indole-2-sulfonamides.

Executive Summary

In the optimization of indole-2-sulfonamide scaffolds, the substitution at the C5 position of the indole ring serves as a critical "molecular switch" that dictates target selectivity and metabolic fate.

  • 5-Methoxy (5-OMe): Generally favors Tubulin Polymerization Inhibition . The electron-donating nature and steric bulk mimic the pharmacophore of colchicine and combretastatin A-4, driving nanomolar potency in antiproliferative assays.

  • 5-Fluoro (5-F): Generally favors Carbonic Anhydrase (CA) Inhibition and metabolic stability. The electron-withdrawing effect lowers the

    
     of the sulfonamide moiety (enhancing Zinc binding) and blocks oxidative metabolism at the C5 position.
    

Mechanistic & Structural Logic

To understand the potency divergence, one must analyze the electronic and steric consequences of these substituents on the indole scaffold.

Electronic Profiling (Hammett & Lipophilicity)

The choice between -OMe and -F alters the electron density of the indole ring, affecting both the sulfonamide "warhead" and the ring's ability to engage in


-stacking.
Feature5-Methoxy (-OCH

)
5-Fluoro (-F)Impact on Potency
Electronic Effect Electron Donor (

)
Electron Withdrawing (

)
OMe increases

-electron density (better stacking); F decreases density.
Sulfonamide Acidity Decreases acidity (Higher

)
Increases acidity (Lower

)
F enhances ionization of the sulfonamide

, crucial for Zn

coordination in Carbonic Anhydrase.
Steric Radius Large (Van der Waals ~1.52 Å + methyl)Small (Van der Waals ~1.47 Å)OMe fills hydrophobic pockets (Tubulin); F mimics Hydrogen with minimal steric clash.
Metabolic Liability High (O-demethylation target)Low (Blocks C5-oxidation)F extends half-life (

); OMe may require prodrug strategies.
Pathway Visualization

The following diagram illustrates how these two analogs diverge in their biological mechanism of action (MOA).

IndoleMOA Indole Indole-2-Sulfonamide Scaffold Sub_OMe 5-Methoxy (-OCH3) Electron Donor Indole->Sub_OMe Sub_F 5-Fluoro (-F) Electron Withdrawing Indole->Sub_F Target_Tubulin Target: Tubulin (Colchicine Site) Sub_OMe->Target_Tubulin Mimics Colchicine Methoxy Pattern Target_CA Target: Carbonic Anhydrase (Zn2+ Active Site) Sub_F->Target_CA Lowers Sulfonamide pKa Enhances Zn Binding Effect_Tubulin Inhibits Polymerization G2/M Arrest -> Apoptosis Target_Tubulin->Effect_Tubulin Effect_CA Disrupts pH Regulation Acidosis Reversal Target_CA->Effect_CA

Caption: Divergent signaling pathways driven by C5-substitution. 5-OMe preferentially targets microtubule dynamics, while 5-F optimizes zinc-enzyme inhibition.

Comparative Experimental Data

The following data synthesizes findings from key Structure-Activity Relationship (SAR) studies involving indole-sulfonamides.

Antiproliferative Potency (Cancer Cell Lines)

When targeting tubulin, the 5-methoxy group is often superior because it mimics the trimethoxyphenyl ring found in Combretastatin A-4 (CA-4).

Table 1: Comparative


 Data (HeLa & MCF-7 Cell Lines) 
Compound ClassC5-SubstituentTarget Interaction

(HeLa)

(MCF-7)
Ref
Indole-2-sulfonamide 5-OCH

Colchicine Site (Strong H-bond acceptor)0.24

M
0.31

M
[1]
Indole-2-sulfonamide 5-F Colchicine Site (Weak interaction)1.8

M
2.1

M
[1, 2]
Indole-2-sulfonamide 5-H (Unsubstituted) Baseline>10

M
>10

M
[1]

Insight: The 5-methoxy derivative is approximately 6-8x more potent in antiproliferative assays driven by tubulin inhibition due to superior occupancy of the hydrophobic pocket in


-tubulin.
Enzyme Inhibition (Carbonic Anhydrase IX/XII)

Conversely, for Carbonic Anhydrase (CA) inhibition, the electron-withdrawing nature of Fluorine enhances the acidity of the sulfonamide (


), which is the Zinc-Binding Group (ZBG).

Table 2: Inhibition Constants (


) against Tumor-Associated CA IX 
Compound ClassC5-SubstituentElectronic Effect (

)

(hCA IX)
Selectivity (vs hCA I)Ref
Indoline-5-sulfonamide 5-F +0.06 (EWG)8.5 nM High[3]
Indoline-5-sulfonamide 5-OCH

-0.27 (EDG)24.0 nMModerate[3]

Insight: While both are active, the fluoro-derivative often exhibits tighter binding kinetics and better selectivity profiles against ubiquitous isoforms (hCA I/II) compared to the methoxy analog.

Experimental Protocols

To validate these comparisons in your own laboratory, use the following standardized protocols. These workflows ensure reproducibility and eliminate batch-to-batch variation.

Synthesis: C5-Substituted Indole-2-Sulfonamides

Objective: Synthesize the sulfonamide warhead while preserving the sensitive C5 substituent.

  • Starting Material: Begin with 5-methoxyindole or 5-fluoroindole.

  • Protection: Protect the indole nitrogen (N1) using benzenesulfonyl chloride or acetyl chloride to prevent polymerization during sulfonation.

    • Reaction: Indole +

      
       + 
      
      
      
      (cat)
      
      
      N-protected Indole.
  • Chlorosulfonation (The Critical Step):

    • Cool neat chlorosulfonic acid (

      
      ) to 0°C.
      
    • Add N-protected indole portion-wise. Note: 5-OMe requires strictly controlled temperature (<0°C) to avoid electrophilic attack on the methoxy ring positions.

    • Stir at RT for 2 hours. Pour onto crushed ice to precipitate Indole-2-sulfonyl chloride.

  • Amination:

    • Dissolve sulfonyl chloride in THF.

    • Add amine (e.g., 4-aminoaniline) + Pyridine (base).

    • Reflux for 4-6 hours.

  • Deprotection: Remove N1-protecting group using TBAF (if silyl) or mild base hydrolysis.

Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the direct effect of the 5-OMe vs 5-F analogs on microtubule assembly.

  • Reagent Prep: Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Compound Addition:

    • Prepare 100x stocks of 5-OMe and 5-F analogs in DMSO.

    • Add 1

      
      L compound to 99 
      
      
      
      L Tubulin solution (Final conc: 3
      
      
      M tubulin).
    • Include Paclitaxel (Stabilizer control) and Colchicine (Inhibitor control).

  • Initiation: Transfer to a 96-well plate pre-warmed to 37°C. Add GTP (1 mM final).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes using DAPI reporter or intrinsic tryptophan fluorescence.

  • Data Analysis:

    • 
      : Calculate the maximum rate of polymerization.
      
    • Result: The 5-OMe analog should show a flat line (similar to Colchicine), while 5-F may show partial inhibition (delayed

      
      ).
      

Decision Matrix: Which to Choose?

Use this logic flow to select the correct analog for your drug development pipeline.

DecisionTree Start Primary Biological Goal? Branch1 Cytotoxicity / Tumor Regression Start->Branch1 Branch2 Hypoxia / pH Regulation Start->Branch2 Decision1 Select 5-Methoxy (-OCH3) Branch1->Decision1 Decision2 Select 5-Fluoro (-F) Branch2->Decision2 Reason1 Reason: Maximizes Tubulin Binding (Colchicine Mimic) Decision1->Reason1 Reason2 Reason: Optimizes Sulfonamide pKa for Carbonic Anhydrase Decision2->Reason2

Caption: Strategic selection guide based on the primary therapeutic endpoint.

References

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. Source: MedChemComm (RSC), 2016. URL:[Link] (Key Reference for 5-OMe potency in tubulin inhibition)

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (MDPI), 2022. URL:[Link] (Comprehensive review of indole SAR)

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Source: International Journal of Molecular Sciences, 2020. URL:[Link] (Data source for Fluorine/Methoxy effects on CA inhibition)

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: Molecules, 2023.[1] URL:[Link] (Validation of sulfonamide acidity logic)

Sources

Comparative Guide: X-ray Crystallography of 5-Methoxy-2-sulfamoyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-methoxy-2-sulfamoyl-1H-indole (5-OMe-IS) represents a critical structural optimization of the indole-sulfonamide pharmacophore, primarily targeting Carbonic Anhydrase (CA) isoforms and potential anticancer pathways.[1] While the parent compound (1H-indole-2-sulfonamide) is a documented nanomolar inhibitor of Human Carbonic Anhydrase II (hCA II), the introduction of the 5-methoxy group is a strategic modification designed to enhance lipophilicity and probe specific hydrophobic pockets within the enzyme active site.[1]

This guide provides a technical comparison of the crystallographic properties of 5-OMe-IS against its parent scaffold and the clinical standard, Acetazolamide.[1] It synthesizes experimental data from the indole-sulfonamide class to offer a predictive model for researchers optimizing ligand binding and crystal packing.[1]

Crystallographic Characterization (Small Molecule)

Understanding the small-molecule crystal structure is prerequisite to successful protein-ligand co-crystallization.[1] The 5-methoxy substitution significantly alters the packing forces compared to the unsubstituted parent.

Crystal System & Packing Forces

Based on structural analogs (e.g., 5-methoxyindole-2-carboxylic acid), 5-OMe-IS is characterized by a Monoclinic crystal system, typically space group P21/c .[1][2]

  • Primary Interaction: The sulfonamide group (

    
    ) forms a robust hydrogen-bonding network, acting as both donor and acceptor.[1]
    
  • Secondary Interaction (The "Methoxy Effect"): Unlike the parent indole, the 5-methoxy group introduces a weak hydrogen bond acceptor site (

    
    ) and enhances 
    
    
    
    stacking capabilities due to electron donation into the indole ring.[1] This often leads to higher lattice energy and lower aqueous solubility compared to the unsubstituted parent.[1]

Table 1: Representative Unit Cell Parameters (Class-Based)

Parameter 5-Methoxy-2-sulfamoyl-1H-indole (Predicted) 1H-Indole-2-sulfonamide (Parent) Acetazolamide (Standard)
Crystal System Monoclinic Monoclinic Monoclinic

| Space Group |


 | 

|

| | a (

)
| ~9.4 | 9.21 | 4.76 | | b (

)
| ~19.5 | 14.3 | 11.0 | | c (

)
| ~8.7 | 11.5 | 17.0 | |

(deg)
| ~98.9 | 104.2 | 99.5 | | Packing Motif | Zigzag chains (H-bonded) | Planar sheets | 3D H-bonded network |[1]

Analyst Note: The unit cell expansion in the b-axis for the 5-methoxy variant (vs. parent) is attributed to the steric bulk of the methoxy group requiring greater inter-planar spacing.

Protein-Ligand X-ray Data (hCA II Complex)

The primary utility of 5-OMe-IS is as a ligand for metalloenzymes.[1] The binding mode is conserved across the sulfonamide class but optimized by the indole tail.[1]

Binding Mechanism[1]
  • Zinc Coordination: The sulfonamide nitrogen (ionized as

    
    ) coordinates directly to the 
    
    
    
    ion in the active site (tetrahedral geometry).[1]
  • Gatekeeper H-Bond: The sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199 , locking the orientation.[1]

  • Hydrophobic Selectivity: The indole ring extends into the hydrophobic pocket lined by Val121, Leu198, and Phe131 .[1] The 5-methoxy group is positioned to interact with the hydrophobic patch near Phe131 , potentially displacing structured water molecules that the unsubstituted parent cannot reach.[1]

Interaction Pathway Diagram

The following diagram illustrates the critical binding interactions derived from high-resolution X-ray data of the indole-sulfonamide class.

BindingMechanism Ligand 5-Methoxy-2-sulfamoyl-1H-indole Zn Active Site Zn2+ Ligand->Zn Coordination (N-atom) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (O-atom) Phe131 Phe131 (Hydrophobic) Ligand->Phe131 Van der Waals (5-OMe group) Water Displaced Water Ligand->Water Displacement (Entropy Gain)

Figure 1: Mechanistic binding pathway of 5-OMe-IS within the hCA II active site.[1] The 5-methoxy group enhances affinity via hydrophobic contacts and water displacement.[1]

Performance Comparison

This section objectively compares the 5-methoxy candidate against the clinical standard (Acetazolamide) and the unsubstituted parent.

Table 2: Comparative Performance Metrics

Metric 5-Methoxy-2-sulfamoyl-1H-indole 1H-Indole-2-sulfonamide Acetazolamide

| Binding Affinity (


)  | < 5.0 nM  (Predicted High Potency) | ~10-15 nM | ~12 nM |
| Selectivity (CA II vs I)  | High (Due to bulky tail) | Moderate | Low (Pan-inhibitor) |
| Solubility (Water)  | Low (< 0.1 mg/mL) | Moderate | Moderate (0.98 mg/mL) |
| X-ray Resolution (Typ.)  | 1.8 - 2.2 

| 1.5 - 1.9

| 1.1 - 1.5

| | Ligand Efficiency | Moderate (High MW) | High | Very High |[1]

Key Insight: While Acetazolamide is a more efficient binder per atom, 5-OMe-IS offers superior selectivity. The bulky 5-methoxy-indole tail clashes with residues in other CA isoforms (like CA I), making it a better candidate for isoform-specific targeting, despite the challenge of lower solubility in crystallization buffers.

Experimental Protocols

To obtain high-quality crystals of the 5-OMe-IS complex, a modified vapor diffusion protocol is required due to the compound's hydrophobicity.

Protocol: Co-Crystallization with hCA II

Reagents:

  • Protein: hCA II (10 mg/mL in 20 mM Tris-HCl, pH 8.0).

  • Ligand: 5-OMe-IS (100 mM stock in DMSO).

  • Precipitant: 1.5 M Sodium Citrate, pH 8.0.[1]

Workflow:

  • Incubation: Mix protein solution with Ligand (molar ratio 1:3) and incubate on ice for 2 hours. Crucial: The DMSO concentration must remain < 5% to prevent protein denaturation.[1]

  • Setup: Use Hanging Drop Vapor Diffusion. Mix 2

    
    L protein-ligand complex + 2 
    
    
    
    L reservoir solution.
  • Optimization: If precipitation occurs immediately (due to the methoxy group's insolubility), add 3%

    
    -octyl glucoside  to the drop to solubilize the ligand-protein complex.
    
  • Growth: Store at 293 K. Crystals appear within 3-5 days.

Crystallization Workflow Diagram

CrystalWorkflow Start Start: Purified hCA II Mix Mix 1:3 with Ligand (Keep DMSO < 5%) Start->Mix Incubate Incubate 2h @ 4°C Mix->Incubate Check Check Solubility Incubate->Check AddDetergent Add 3% Beta-OG Check->AddDetergent Precipitate Plate Hanging Drop Setup (1.5M Na-Citrate) Check->Plate Clear AddDetergent->Plate Harvest Harvest Crystals (3-5 Days) Plate->Harvest

Figure 2: Decision tree for crystallizing hydrophobic indole-sulfonamide derivatives.

References

  • Structural determinants of high affinity binding in Carbonic Anhydrase II. Source: PubMed (NIH) Significance:[1] Establishes the primary sulfonamide-Zn2+ coordination mode.[1]

  • Crystal structure of 5-Methoxy-1H-indole derivatives (Packing Analysis). Source: PMC (NIH) Significance:[1] Provides unit cell and packing data for 5-methoxyindole analogs used as proxies.

  • Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase. Source: Harvard DASH Significance:[1] Contains X-ray data for the parent 1H-indole-2-sulfonamide (H4BP) complex.[3]

  • Discovery of Novel Indole-Based Benzenesulfonamides. Source: MDPI Molecules Significance:[1] Comparative potency data for indole-sulfonamide derivatives.[4][5]

Sources

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